molecular formula C8H13N3O B14870990 5-ethoxy-N,2-dimethylpyrimidin-4-amine

5-ethoxy-N,2-dimethylpyrimidin-4-amine

Cat. No.: B14870990
M. Wt: 167.21 g/mol
InChI Key: IHNCYNPPYLQVFI-UHFFFAOYSA-N
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Description

5-ethoxy-N,2-dimethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the class of aminopyrimidines It features a pyrimidine ring substituted with ethoxy, dimethyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,2-dimethylpyrimidin-4-amine can be achieved through various methods. One common approach involves the reaction of 2,4-dichloropyrimidine with ethylamine and dimethylamine under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-ethoxy-N,2-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-N,N,4-trimethylpyridin-2-amine
  • 2,5-dimethylpyrimidin-4-amine
  • 5-bromo-2-(dimethylamino)pyrimidine

Uniqueness

5-ethoxy-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-ethoxy-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-4-12-7-5-10-6(2)11-8(7)9-3/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

IHNCYNPPYLQVFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1NC)C

Origin of Product

United States

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